molecular formula C15H26N2O2 B2617953 N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide CAS No. 1444643-41-7

N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide

Cat. No.: B2617953
CAS No.: 1444643-41-7
M. Wt: 266.385
InChI Key: QCQIQETYNKWZGW-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a methoxy group, and a dimethylcyclohexyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide typically involves multiple steps:

    Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the methoxy group: This step may involve the methylation of a hydroxyl group using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the dimethylcyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction using a suitable cyclohexyl derivative.

    Formation of the acetamide backbone: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide may have various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide: can be compared with other acetamide derivatives or compounds containing cyano and methoxy groups.

    This compound: may also be compared with other cyclohexyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-(4,4-dimethylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-14(2)7-5-12(6-8-14)9-13(18)17-15(3,10-16)11-19-4/h12H,5-9,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQIQETYNKWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)NC(C)(COC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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